molecular formula C11H9NaO4S B11725352 Sodium 6-methoxynaphthalene-2-sulfonate

Sodium 6-methoxynaphthalene-2-sulfonate

Cat. No.: B11725352
M. Wt: 260.24 g/mol
InChI Key: KATWGOIXXDLFBD-UHFFFAOYSA-M
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Description

Sodium 6-methoxynaphthalene-2-sulfonate is an organic compound with the molecular formula C11H9NaO4S. It is a sodium salt derivative of 6-methoxynaphthalene-2-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methoxynaphthalene-2-sulfonate typically involves the sulfonation of 6-methoxynaphthalene. The process begins with the reaction of 6-methoxynaphthalene with sulfuric acid to form 6-methoxynaphthalene-2-sulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different naphthalene derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

Sodium 6-methoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through its sulfonate group, which can form ionic and hydrogen bonds with target molecules. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • Sodium 2-naphthalenesulfonate
  • Sodium 6-hydroxynaphthalene-2-sulfonate
  • Sodium 6-chloronaphthalene-2-sulfonate

Comparison: Sodium 6-methoxynaphthalene-2-sulfonate is unique due to its methoxy group, which imparts distinct chemical properties compared to other similar compounds. This functional group enhances its solubility and reactivity, making it more versatile in various applications. In contrast, other compounds like sodium 2-naphthalenesulfonate lack this methoxy group, resulting in different reactivity and application profiles .

Properties

Molecular Formula

C11H9NaO4S

Molecular Weight

260.24 g/mol

IUPAC Name

sodium;6-methoxynaphthalene-2-sulfonate

InChI

InChI=1S/C11H10O4S.Na/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

KATWGOIXXDLFBD-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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